2-(2-Chlorophenyl)-1-phenylethan-1-ol

Enzyme Inhibition Oxidoreductase Drug Discovery

2-(2-Chlorophenyl)-1-phenylethan-1-ol (CAS 53774-32-6) is an organic compound classified as a secondary alcohol with a diphenylmethanol-like scaffold. Its chemical structure features a hydroxyl group (-OH) attached to a carbon atom that is bonded to two aromatic rings: a 2-chlorophenyl group and a phenyl group.

Molecular Formula C14H13ClO
Molecular Weight 232.7 g/mol
CAS No. 53774-32-6
Cat. No. B3270977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-1-phenylethan-1-ol
CAS53774-32-6
Molecular FormulaC14H13ClO
Molecular Weight232.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)O
InChIInChI=1S/C14H13ClO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9,14,16H,10H2
InChIKeyLGZOFYJNUULTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-1-phenylethan-1-ol (CAS 53774-32-6): Procurement-Ready Chemical Properties and In Silico Profile for Research


2-(2-Chlorophenyl)-1-phenylethan-1-ol (CAS 53774-32-6) is an organic compound classified as a secondary alcohol with a diphenylmethanol-like scaffold. Its chemical structure features a hydroxyl group (-OH) attached to a carbon atom that is bonded to two aromatic rings: a 2-chlorophenyl group and a phenyl group [1]. Key physicochemical properties, including a predicted logP of 3.7, a polar surface area of 20.2 Ų, a molecular weight of 232.71 g/mol, and a solid-state melting point of 61.8–64.9 °C, have been documented in public chemical databases . Commercial suppliers commonly offer this compound at purities of ≥95% and provide access to batch-specific analytical data such as NMR, HPLC, and GC reports . These baseline characteristics inform its handling, solubility assessment, and suitability for synthetic or screening applications.

Critical Procurement Rationale for 2-(2-Chlorophenyl)-1-phenylethan-1-ol: Avoiding Structural and Functional Pitfalls in Substitution


Simply substituting 2-(2-Chlorophenyl)-1-phenylethan-1-ol with a structurally related alcohol, such as 2-chloro-1-phenylethanol, 2-chloro-1-(3-chlorophenyl)ethanol, or 2-chloro-1-(4-chlorophenyl)ethanol, introduces significant risks to research reproducibility and project outcomes. These analogs differ fundamentally in their molecular weight, lipophilicity, and spatial arrangement, which directly impacts their interaction with biological targets and their behavior in synthetic pathways. For example, the absence of the second phenyl ring in these comparators drastically alters the compound's logP and potential for hydrophobic or π-stacking interactions [1]. Furthermore, documented phytotoxicity and enzyme inhibition data reveal that even minor structural changes between regioisomers or substitution patterns can shift an EC50 value from the low micromolar to completely inactive range [2][3]. Therefore, relying on a generic, cheaper analog without verifying its specific performance in the intended assay or reaction scheme can lead to false negatives, wasted resources, and flawed conclusions. The quantitative evidence below provides a direct, data-driven basis for the specific selection of this compound.

Quantitative Differentiation of 2-(2-Chlorophenyl)-1-phenylethan-1-ol (CAS 53774-32-6) Against Structural Analogs


Target-Specific Enzyme Inhibition: AOX and Tyrosinase Selectivity Profile

In direct head-to-head enzyme inhibition assays, 2-(2-Chlorophenyl)-1-phenylethan-1-ol demonstrated no measurable inhibition of rabbit liver aldehyde oxidase 1 (AOX) and mushroom polyphenol oxidase 2 (tyrosinase) at concentrations up to 1.00E+6 nM [1]. This lack of activity contrasts with the known inhibitory effects observed for many structurally simpler chlorinated phenolic alcohols, which can act as non-specific enzyme inhibitors at lower concentrations. This selectivity profile is a key differentiator for researchers who require an inert scaffold in assays where off-target oxidoreductase activity is a confounding factor.

Enzyme Inhibition Oxidoreductase Drug Discovery

Phytotoxic Activity Profiling: Chlorophyll and Ethane Production in Scenedesmus acutus

In a standardized phytotoxicity assay using the autotrophic green alga Scenedesmus acutus, 2-(2-Chlorophenyl)-1-phenylethan-1-ol exhibited concentration-dependent herbicidal activity. The compound demonstrated a chlorophyll production EC50 of 1513.56 nM and a growth EC50 of 831.76 nM [1]. At a concentration of 10^-4 M, it induced ethane production at 10.43 nM/mL of packed-cell volume (pcv), compared to a baseline value of 0.28 nM/mL pcv [1]. This quantitative herbicidal profile, while moderate, differentiates it from more potent but less selective commercial herbicides, and from structurally similar compounds that may lack this specific phytotoxic signature. The data provides a clear benchmark for evaluating this scaffold in agrochemical research.

Agrochemical Discovery Phytotoxicity Herbicide Development

Physicochemical Differentiation: Lipophilicity and Polarity Versus Core Scaffold Analogs

A comparison of computed physicochemical descriptors reveals a stark differentiation between 2-(2-Chlorophenyl)-1-phenylethan-1-ol and its simpler chlorophenyl ethanol analogs. The target compound has a molecular weight of 232.71 g/mol and a predicted XLogP3 of 3.7 [1]. In contrast, 2-chloro-1-(4-chlorophenyl)ethanol has a molecular weight of 191.05 g/mol and a predicted logP that is significantly lower [2]. The 3.7 logP value of the target compound places it in a distinct lipophilicity range favorable for passive membrane permeability and central nervous system (CNS) penetration, a property not shared by the smaller, less hydrophobic analogs. This quantitative difference in lipophilicity is critical for applications where target engagement or bioavailability is dependent on logP.

Medicinal Chemistry ADME Prediction Compound Procurement

Myeloperoxidase (MPO) Inhibition Potency: A Distinct Activity Niche

2-(2-Chlorophenyl)-1-phenylethan-1-ol exhibits potent inhibition of myeloperoxidase (MPO) chlorination activity, with a reported IC50 of 1 nM [1]. MPO is a key enzyme implicated in inflammatory processes and oxidative stress in cardiovascular and neurodegenerative diseases. This nanomolar potency distinguishes it from many other commercially available small molecule alcohols and even from some specialized MPO inhibitors. This specific, high-potency activity provides a clear scientific and procurement rationale for researchers focused on MPO-related pathways, as generic alternatives are unlikely to match this level of inhibition.

Inflammation Research Enzyme Inhibition Cardiovascular Disease

Evidence-Based Application Scenarios for Procuring 2-(2-Chlorophenyl)-1-phenylethan-1-ol (CAS 53774-32-6)


Agrochemical Lead Discovery: Herbicide Screening and Mode-of-Action Studies

Based on the quantified phytotoxic activity (EC50 of 1513.56 nM for chlorophyll production and 831.76 nM for growth in S. acutus) [1], this compound is a valuable positive control or starting point for herbicide discovery programs. Its specific activity profile, which includes a measurable increase in ethane production, can be used to probe mechanisms of oxidative stress in plants and to benchmark the efficacy of new synthetic analogs. Procurement is recommended for laboratories engaged in structure-activity relationship (SAR) studies around this chlorinated diphenylmethanol scaffold.

Inflammation and Cardiovascular Drug Discovery: Myeloperoxidase (MPO) Inhibition

The compound's exceptional potency against MPO (IC50 = 1 nM) [2] makes it a critical reagent for studies on neutrophil-mediated inflammation, atherosclerosis, and related cardiovascular conditions. It can serve as a highly active reference compound in MPO inhibition assays, a starting point for medicinal chemistry optimization to improve selectivity and pharmacokinetic properties, or as a chemical probe to validate MPO's role in disease models. This specific activity strongly justifies its selection over other chlorophenyl ethanol analogs that lack this potent inhibitory profile.

Medicinal Chemistry Scaffold for CNS-Penetrant Compounds

The computed physicochemical properties, specifically the XLogP3 of 3.7 and low polar surface area (20.2 Ų) [3], align with established parameters for central nervous system (CNS) drug-likeness [4]. This positions 2-(2-Chlorophenyl)-1-phenylethan-1-ol as a favorable scaffold for designing CNS-active therapeutic agents. Its lipophilicity is substantially higher than that of simpler chlorophenyl ethanol analogs, suggesting improved passive blood-brain barrier penetration. Medicinal chemists should procure this compound as a core structure for building libraries aimed at neurological targets.

Biochemical Assay Development: Use as a Selective/Inert Control

The demonstrated lack of inhibition against rabbit aldehyde oxidase 1 (AOX) and mushroom tyrosinase at concentrations up to 1 mM [5] supports the use of this compound as a negative control or an inert scaffold in assays where interference from these common oxidoreductases is a concern. Researchers developing high-throughput screens for other enzyme classes can confidently use this compound to rule out false positives arising from AOX or tyrosinase inhibition, a key advantage for assay validation and data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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